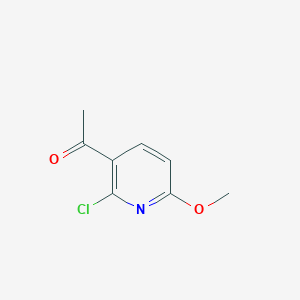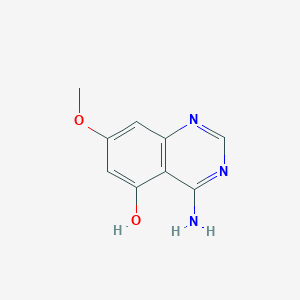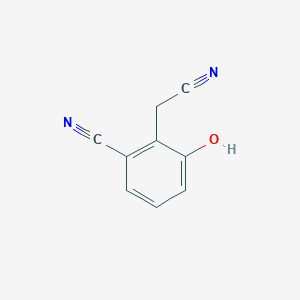
2-(Cyanomethyl)-3-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of a cyanomethyl group (-CH2CN) and a hydroxy group (-OH) attached to a benzonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-3-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with cyanomethylating agents under controlled conditions. For instance, the reaction can be carried out using cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyanomethyl)-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Cyanomethyl)-3-oxobenzonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 2-(Cyanomethyl)-3-aminobenzonitrile.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-(Cyanomethyl)-3-oxobenzonitrile
Reduction: 2-(Cyanomethyl)-3-aminobenzonitrile
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-3-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research has indicated that certain derivatives of this compound exhibit anticancer and antimicrobial properties, making them candidates for therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-3-hydroxybenzonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, certain derivatives may inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-(Cyanomethyl)-3-hydroxybenzonitrile can be compared with other similar compounds such as:
2-(Cyanomethyl)benzonitrile: Lacks the hydroxy group, which may result in different reactivity and applications.
3-Hydroxybenzonitrile:
2-(Cyanomethyl)-4-hydroxybenzonitrile: Positional isomer with the hydroxy group at a different position, leading to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H6N2O |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-4-8-7(6-11)2-1-3-9(8)12/h1-3,12H,4H2 |
Clave InChI |
SGEPEJQJKPOZDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)CC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


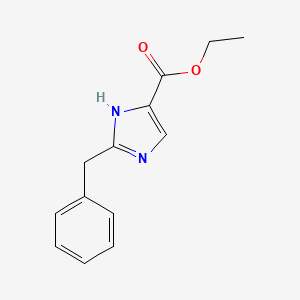
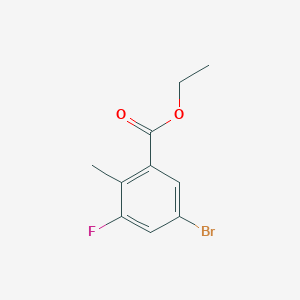
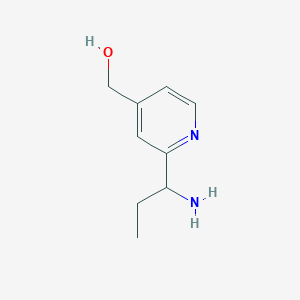

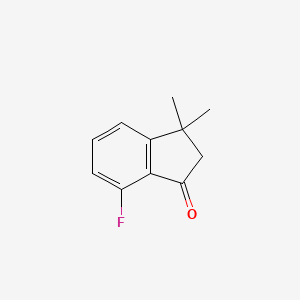
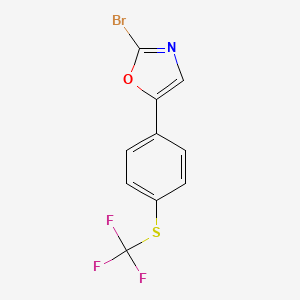
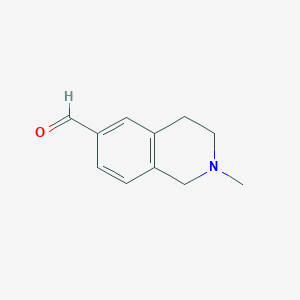
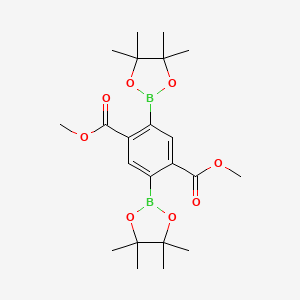



![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
